

physical and chemical properties of 4-(trifluoromethylthio)phenyl triflate

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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)phenyl triflate

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An In-depth Technical Guide to 4-(Trifluoromethylthio)phenyl Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(trifluoromethylthio)phenyl triflate**, a versatile reagent with significant potential in chemical synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and reactivity, offering experimental protocols for its synthesis and typical applications.

Core Compound Profile

4-(Trifluoromethylthio)phenyl triflate, with the chemical formula $C_8H_4F_6O_3S_2$, is an aromatic compound featuring two highly fluorinated functional groups: a trifluoromethylthio ($-SCF_3$) group and a trifluoromethanesulfonate ($-OTf$) group, commonly known as a triflate. The presence of these groups imparts unique electronic properties and reactivity to the molecule. The triflate group is an excellent leaving group, making the compound a valuable substrate in cross-coupling reactions, while the trifluoromethylthio moiety is of great interest in drug discovery for its ability to enhance metabolic stability and lipophilicity.

Identifier	Value
IUPAC Name	4-(Trifluoromethylthio)phenyl trifluoromethanesulfonate
CAS Number	182315-70-8
Molecular Formula	C ₈ H ₄ F ₆ O ₃ S ₂
Molecular Weight	326.24 g/mol
Canonical SMILES	<chem>C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F</chem>
InChI Key	YWXYZBPNMKJOFB-UHFFFAOYSA-N

Physicochemical Properties

Precise experimental data for the physical properties of **4-(trifluoromethylthio)phenyl triflate** are not widely reported in publicly available literature. However, based on the properties of structurally similar compounds, such as 4-(trifluoromethyl)phenyl trifluoromethanesulfonate, the following estimations can be made. It is expected to be a liquid or a low-melting solid at room temperature and possess poor solubility in water but good solubility in common organic solvents like dichloromethane, tetrahydrofuran, and toluene.

Table 1: Estimated Physical Properties

Property	Estimated Value	Notes
Melting Point	Data not available	Likely a low-melting solid or liquid.
Boiling Point	Data not available	Expected to be high due to its molecular weight. For comparison, 4-(trifluoromethyl)phenyl trifluoromethanesulfonate has a boiling point of 246.9 °C at 760 mmHg.[1]
Solubility	Insoluble in water; Soluble in organic solvents.	Based on the nonpolar nature of the molecule.
Density	Data not available	Likely > 1 g/mL. For comparison, 4-(trifluoromethyl)phenyl trifluoromethanesulfonate has a density of 1.595 g/cm ³ . [1]

Spectral Data

Detailed spectral data for **4-(trifluoromethylthio)phenyl triflate** is not readily available in peer-reviewed literature. However, the expected spectral characteristics can be predicted based on the functional groups present.

Table 2: Predicted Spectral Characteristics

Spectroscopy	Expected Features
^1H NMR	Aromatic protons would appear as a complex multiplet in the range of δ 7.0-8.0 ppm.
^{13}C NMR	Aromatic carbons would resonate between δ 120-150 ppm. The carbon bearing the -OTf group would be downfield. The CF_3 carbons would appear as quartets due to C-F coupling.
^{19}F NMR	Two distinct signals are expected: one for the - SCF_3 group (around -40 to -45 ppm) and one for the -OTf group (around -73 ppm), both as singlets.
IR Spectroscopy	Characteristic strong absorptions for S=O stretching in the triflate group (around 1420 and 1210 cm^{-1}), C-F stretching (around 1250-1050 cm^{-1}), and aromatic C-H and C=C stretching.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ would be observed at $m/z = 326$. Fragmentation would likely involve the loss of the triflate group or the trifluoromethyl group.

Synthesis and Reactivity

Synthesis

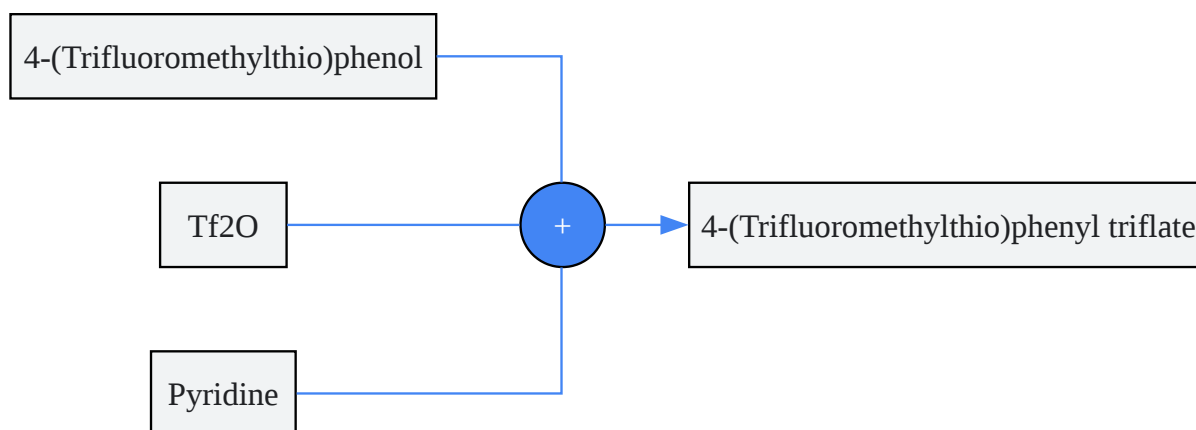
4-(Trifluoromethylthio)phenyl triflate is typically synthesized from its corresponding phenol, 4-(trifluoromethylthio)phenol. The reaction involves the triflation of the phenolic hydroxyl group using trifluoromethanesulfonic anhydride ($\text{ Tf}_2\text{O}$) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the triflic acid byproduct.

Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)phenyl Triflate

- Materials: 4-(Trifluoromethylthio)phenol, Trifluoromethanesulfonic anhydride ($\text{ Tf}_2\text{O}$), Pyridine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate, Celite.

- Procedure:

1. To a solution of 4-(trifluoromethylthio)phenol (1.0 eq) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine (1.2 eq) dropwise.
2. To this stirred solution, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C.
3. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
4. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
5. Separate the organic layer, and extract the aqueous layer with dichloromethane.
6. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
7. Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude product.
8. Purify the crude product by flash column chromatography on silica gel to afford **4-(trifluoromethylthio)phenyl triflate**.



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Caption: Synthesis of **4-(trifluoromethylthio)phenyl triflate**.

Reactivity and Applications

The triflate group of **4-(trifluoromethylthio)phenyl triflate** is an excellent leaving group, making it a highly versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

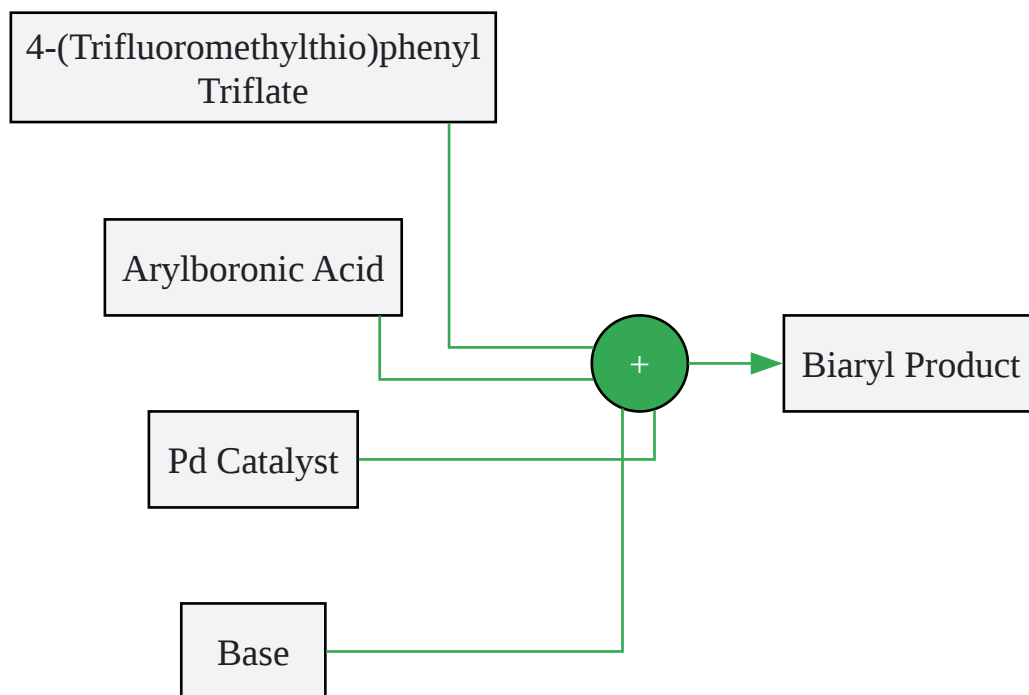
4.2.1. Suzuki-Miyaura Coupling

This reaction enables the formation of a new carbon-carbon bond by coupling the aryl triflate with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Materials: **4-(Trifluoromethylthio)phenyl triflate**, Arylboronic acid, Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$), Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4), Solvent (e.g., Toluene, Dioxane, or DME), Water.
- Procedure:
 - In a reaction vessel, combine **4-(trifluoromethylthio)phenyl triflate** (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
 - Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
 - Add the degassed solvent and water (if required).
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
 - Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Filter and concentrate the solution under reduced pressure.

8. Purify the residue by flash column chromatography to obtain the desired biaryl product.



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Caption: Suzuki-Miyaura cross-coupling reaction workflow.

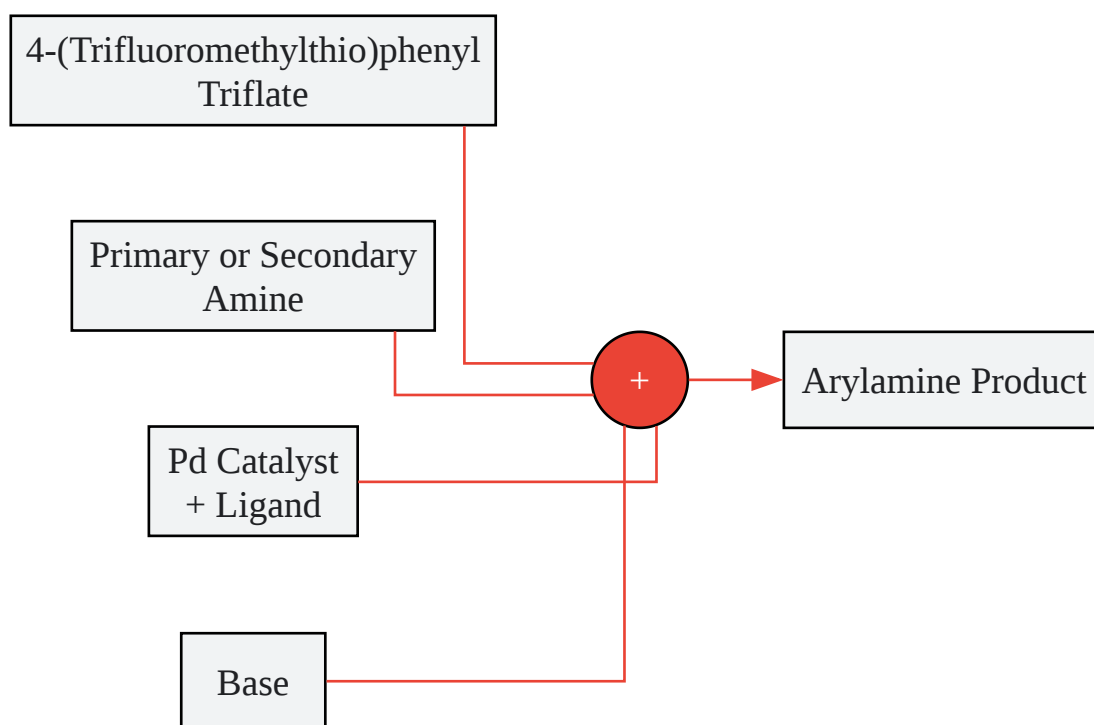
4.2.2. Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines by coupling the aryl triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- Materials: **4-(Trifluoromethylthio)phenyl triflate**, Amine, Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos, or BINAP), Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or Dioxane).
- Procedure:
 1. To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

2. Add the anhydrous solvent, followed by **4-(trifluoromethylthio)phenyl triflate** and the amine.
3. Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until completion (monitored by TLC or GC-MS).
4. Cool the reaction to room temperature and quench with water.
5. Extract the product with an organic solvent (e.g., ethyl acetate).
6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
7. Purify the crude product by flash column chromatography.



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Caption: Buchwald-Hartwig amination reaction workflow.

Safety and Handling

4-(Trifluoromethylthio)phenyl triflate should be handled with care in a well-ventilated fume hood. Based on the safety data for related compounds, it is expected to be a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

4-(Trifluoromethylthio)phenyl triflate is a valuable synthetic intermediate, primarily due to the presence of the highly reactive triflate leaving group, which allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions. The trifluoromethylthio group makes it an attractive building block for the synthesis of novel agrochemicals and pharmaceuticals. While specific experimental data on its physical and spectral properties are limited, its synthesis and reactivity patterns are well-precedented, making it an accessible and useful tool for synthetic chemists. Further research into the full characterization and expanded applications of this compound is warranted.

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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
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